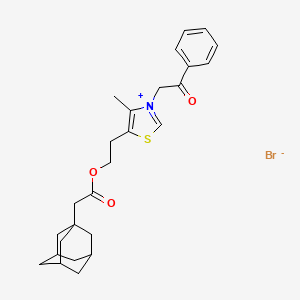
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Staining Applications
Compounds like Hoechst 33258, a synthetic dye known for its ability to bind to the minor groove of double-stranded B-DNA, serve as models for designing drugs based on minor groove binding mechanisms. This family of compounds, including Hoechst analogs, are utilized in cell biology for staining chromosomes and analyzing DNA content, demonstrating the utility of such compounds in both research and clinical settings (Issar & Kakkar, 2013).
Antimicrobial and Antitumor Activity
Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antitumor effects. These compounds are integral in medicinal chemistry due to their potential in drug design and development, offering a starting point for creating new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Synthetic Methodologies
Research on the synthesis of complex molecules like 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, illustrates the ongoing development of more efficient and practical synthetic routes. These advancements in organic synthesis are crucial for the large-scale production of pharmaceuticals and highlight the importance of chemical research in improving drug accessibility (Qiu et al., 2009).
Optoelectronic Material Development
Quinazoline and pyrimidine derivatives are explored for their applications in creating novel optoelectronic materials. The integration of these heterocyclic compounds into π-extended conjugated systems has shown significant promise for fabricating materials used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating the interdisciplinary nature of chemical research spanning from medicinal applications to materials science (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-26(18-4-2-3-5-18)31(28,29)19-12-8-16(9-13-19)21(27)25-22-24-20(14-30-22)15-6-10-17(23)11-7-15/h6-14,18H,2-5H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBBLWBYHOBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
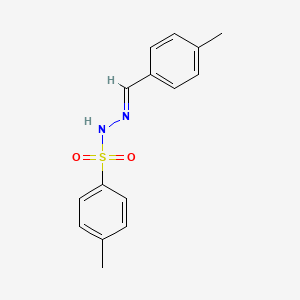


![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)
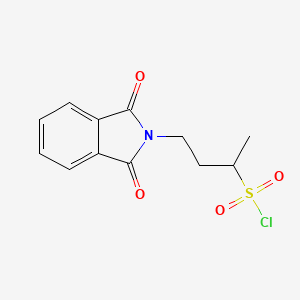

![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)
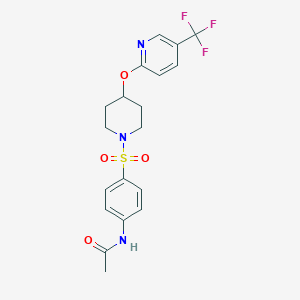
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)
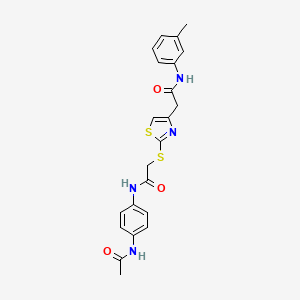
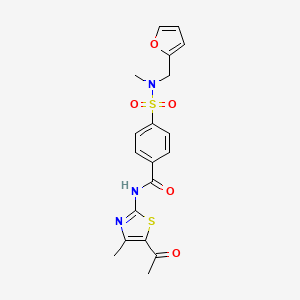

![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)
